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1,4-Dioxano(5,6-a)acridin-9-one

Cat. No.: B12661193
CAS No.: 184582-58-9
M. Wt: 253.25 g/mol
InChI Key: ROBLJCRGWYTCJY-UHFFFAOYSA-N
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Description

Contextualization of Acridinone (B8587238) Scaffolds in Advanced Heterocyclic Chemistry

Acridinone and its parent scaffold, acridine (B1665455), are privileged structures in the realm of nitrogen-containing heterocycles. nih.govnih.gov Their planar, tricyclic system allows them to intercalate with DNA, a property that has been the foundation for the development of numerous compounds with significant biological activity. nih.govresearchgate.net In medicinal chemistry, acridinone derivatives have been extensively investigated for their potential as anticancer, antibacterial, and antiviral agents. wikipedia.orgnist.gov Beyond their therapeutic potential, the photophysical properties of acridinones make them valuable in the development of fluorescent probes and materials for organic electronic devices. nih.gov The continuous exploration of new acridinone analogues is a testament to the versatility and enduring importance of this chemical scaffold. wikipedia.orgnist.gov

Rationale for Investigating Fused 1,4-Dioxane (B91453) Ring Systems within Acridinone Architecture

The fusion of additional ring systems onto a core scaffold is a well-established strategy in medicinal and materials chemistry to modulate the parent molecule's properties. The introduction of a 1,4-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is a noteworthy modification. 1,4-Dioxane is a versatile, aprotic solvent known for its ability to dissolve a wide range of compounds. wikipedia.org Fusing a dioxane ring to the acridinone core introduces several key changes:

Increased Three-Dimensionality: The flexible, non-planar nature of the dioxane ring introduces steric bulk and a more complex three-dimensional shape compared to the flat acridinone system. This can significantly influence how the molecule interacts with biological targets.

Modulation of Physicochemical Properties: The addition of the polar ether linkages in the dioxane ring can alter the solubility, lipophilicity, and metabolic stability of the parent acridinone.

Potential for New Interactions: The oxygen atoms of the dioxane ring can act as hydrogen bond acceptors, providing new potential binding interactions with biological macromolecules.

The strategic fusion of a 1,4-dioxane ring to the acridinone framework is therefore driven by the desire to create novel chemical entities with potentially enhanced or entirely new properties.

Overview of Core Academic Research Objectives for 1,4-Dioxano(5,6-a)acridin-9-one

While specific research on This compound is still emerging, the primary academic objectives for investigating this and similar fused systems can be summarized as follows:

Synthetic Methodology: A key objective is to develop efficient and regioselective synthetic routes to this novel heterocyclic system. This involves exploring various cyclization strategies to construct the fused ring system.

Structural and Physicochemical Characterization: A thorough investigation of the compound's three-dimensional structure, conformational flexibility, and electronic properties is crucial. This would involve techniques such as X-ray crystallography and computational modeling.

Exploration of Biological Activity: Given the rich pharmacological history of the acridinone scaffold, a primary goal is to screen This compound for a range of biological activities, including but not limited to cytotoxic, antimicrobial, and enzyme inhibitory effects.

Investigation of Photophysical Properties: The unique electronic environment created by the fusion of the two ring systems warrants an investigation into the compound's fluorescence and other photophysical properties for potential applications in materials science and as chemical sensors.

Compound Data

The following tables provide representative data for the core chemical structures discussed in this article. It is important to note that the data for This compound is theoretical, as extensive experimental data is not yet publicly available.

Table 1: Physicochemical Properties of Core Scaffolds

Compound NameMolecular FormulaMolar Mass ( g/mol )General Solubility
Acridin-9(10H)-oneC₁₃H₉NO195.22Sparingly soluble in water, soluble in organic solvents
1,4-DioxaneC₄H₈O₂88.11Miscible with water and many organic solvents wikipedia.org
This compound C₁₅H₁₁NO₃269.26Predicted to have moderate solubility in polar organic solvents

Table 2: Spectroscopic Data (Representative)

Compound¹H NMR (ppm, representative signals)¹³C NMR (ppm, representative signals)Key IR Absorptions (cm⁻¹)
Acridin-9(10H)-one7.2-8.5 (aromatic protons), 11.5 (NH)115-145 (aromatic carbons), 178 (C=O)3300-3100 (N-H), 1640 (C=O), 1600, 1475 (aromatic C=C)
1,4-Dioxane3.7 (CH₂)67.1 (CH₂)2960, 2850 (C-H), 1120 (C-O-C)
This compound 4.0-4.5 (dioxane CH₂), 7.3-8.6 (aromatic protons)65-70 (dioxane carbons), 110-150 (aromatic carbons), ~175 (C=O)~2900 (C-H), ~1650 (C=O), ~1600 (aromatic C=C), ~1100 (C-O-C)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3 B12661193 1,4-Dioxano(5,6-a)acridin-9-one CAS No. 184582-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184582-58-9

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one

InChI

InChI=1S/C15H11NO3/c17-10-2-1-9-7-11-12(16-13(9)8-10)3-4-14-15(11)19-6-5-18-14/h1-4,7H,5-6,8H2

InChI Key

ROBLJCRGWYTCJY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC3=C2C=C4C=CC(=O)CC4=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,4 Dioxano 5,6 a Acridin 9 One

Strategic Design of Precursors for the 1,4-Dioxano(5,6-a)acridin-9-one Core

The successful construction of the target molecule hinges on the efficient preparation of two key building blocks: a functionalized acridinone (B8587238) core and a suitable 1,4-dioxane (B91453) ring moiety.

Synthesis of Functionalized Acridinone Precursors

The acridinone scaffold forms the backbone of the target molecule. The synthesis of functionalized acridinones often involves multi-step sequences. While specific routes to the immediate precursors for this compound are not extensively detailed in the provided search results, general strategies for acridine (B1665455) synthesis can be inferred. For instance, the synthesis of 4,9-diaminoacridines has been optimized, starting from commercial 4-chlorosalicylic acid. nih.gov This involved protection, triflate activation, and a Buchwald-Hartwig coupling reaction with an appropriate aniline (B41778) derivative. nih.gov Such methods highlight the importance of strategic functionalization of the acridinone core to enable subsequent ring fusion. The synthesis of acridine derivatives can also be achieved through one-pot reactions, for example, by reacting dimedone, aromatic aldehydes, and ammonium (B1175870) nitrate (B79036) in the presence of a catalyst. nih.govrsc.org

Preparative Routes for the 1,4-Dioxane Ring Moiety

The 1,4-dioxane ring is a crucial component that is fused to the acridinone core. Various methods exist for the synthesis of functionalized 1,4-dioxanes. A common commercial method involves the dehydration of ethylene (B1197577) glycol or its oligomers using a sulfuric acid catalyst at elevated temperatures. chemicalbook.com However, this method can lead to charring and the formation of tars. chemicalbook.com

Alternative and more controlled laboratory-scale syntheses have been developed. One approach begins with readily available epoxides, which undergo ring-opening with the monosodium salt of ethylene glycol, followed by cyclization of the resulting diol. enamine.netepa.gov Another method involves the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers over a fixed-bed catalyst system. google.com Furthermore, 1,4-dioxan-2-ones can be prepared by reacting carbon monoxide, formaldehyde, and a 1,2-glycol in the presence of hydrogen fluoride (B91410) as a catalyst. google.com The synthesis of 2-acetoxy-1,4-dioxane, a useful intermediate, can be achieved by treating 1,4-dioxane with lead tetraacetate. orgsyn.org

Ring Fusion Cyclization Reactions for this compound Formation

The key step in the synthesis of this compound is the ring fusion reaction that joins the pre-synthesized acridinone and 1,4-dioxane precursors. This transformation requires carefully optimized conditions to achieve high yields and selectivity.

Optimized Reaction Conditions and Parameters

The efficiency of the cyclization reaction is highly dependent on parameters such as temperature, reaction time, and the nature of the catalyst and solvent. For example, in the synthesis of 1,4-dioxane from ethanediol using p-toluene sulphonic acid as a catalyst, the optimal conditions were found to be a catalyst dosage of 4.3% of the amount of ethanediol and a reaction time of 50 minutes, resulting in a yield of 84.82%. gychbjb.com Microwave activation has also been shown to be effective in promoting cyclization reactions for the formation of substituted 1,4-dioxane-2,5-diones, leading to full conversion and high selectivity in a shorter time compared to classical thermal methods. researchgate.net

Catalytic Systems in Dioxanoacridinone Synthesis

Catalysis plays a pivotal role in facilitating the ring fusion cyclization. Both Lewis acid and palladium-mediated approaches are common strategies in heterocyclic synthesis.

Lewis Acid Catalysis: Lewis acids are frequently employed to activate substrates and promote cyclization. For instance, scandium triflate (Sc(OTf)₃) has been used to catalyze the stereospecific cyclization of aziridine (B145994) silanols to form 1'-amino-tetrahydrofurans, a reaction that involves ring-opening and subsequent intramolecular attack. nih.gov Cation-exchange resins with sulfo groups have also proven to be effective catalysts for the synthesis of 1,4-dioxan-2-one (B42840) from 1,3-dioxolane (B20135) and carbon monoxide. researchgate.net

Palladium-Mediated Approaches: Palladium catalysts are widely used in cross-coupling reactions, which can be adapted for intramolecular cyclizations to form heterocyclic rings. For example, palladium-catalyzed regio- and enantioselective allylic etherification of vinylethylene carbonates with diols has been developed to produce polyglycol derivatives. researchgate.net While a direct application to this compound synthesis is not explicitly mentioned, the principles of palladium catalysis in forming ether linkages are relevant.

Solvent Selection and Its Influence on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the outcome of the cyclization reaction by influencing reactant solubility, transition state stabilization, and catalyst activity. The properties of the solvent, such as polarity, viscosity, and ability to engage in hydrogen bonding, are critical considerations. rsc.org For the synthesis of 4,9-diaminoacridines, dioxane was used as the solvent for the reaction between 4-aminobutan-1-ol and phthalic anhydride. nih.gov In the synthesis of substituted 1,4-dioxane-2,5-diones, acetonitrile (B52724) was found to be a suitable solvent when using microwave activation. researchgate.net The synthesis of certain xanthene and acridine derivatives has also been achieved under solvent-free conditions, which offers environmental and practical advantages. nih.govrsc.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing existing synthetic routes and developing new ones. This section details the proposed pathways and the identification of key intermediates.

Proposed Reaction Pathways for Dioxanoacridinone Formation

The formation of the 1,4-dioxane ring fused to an acridinone core can be envisioned through several plausible synthetic disconnections. A common strategy involves the intramolecular cyclization of a suitably functionalized acridinone precursor.

One potential pathway involves the reaction of an acridinone bearing a hydroxyethyl (B10761427) ether moiety at a specific position. Under appropriate conditions, an intramolecular nucleophilic attack from the terminal hydroxyl group onto the acridinone ring could lead to the formation of the dioxane ring. The specifics of this cyclization, including the catalyst and reaction conditions, would be critical in determining the efficiency of the reaction.

Another approach could involve the reaction of a dihalo-substituted acridinone with a diol, such as ethylene glycol, in the presence of a base. This would proceed through a double Williamson ether synthesis, where the diol displaces both halogen atoms to form the six-membered dioxane ring. The regioselectivity of this reaction would be paramount to ensure the formation of the desired this compound isomer.

The formation of the 1,4-dioxane ring itself can be achieved through various methods, such as the acid-catalyzed dimerization of α-hydroxy acids or the intramolecular cyclization of 1,5-dicarbonyl compounds. google.comthieme-connect.de While not directly applied to the acridinone system in the provided context, these fundamental reactions for dioxane formation provide a basis for potential synthetic strategies. For example, a process for preparing 1,4-dioxane-2,5-diones involves reacting an α-hydroxy acid oligomer over a fixed-bed catalyst. google.com

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the synthesis of this compound are challenging but essential for confirming the proposed reaction pathways. Spectroscopic techniques such as NMR and mass spectrometry, coupled with computational studies, are invaluable tools in this endeavor.

In related syntheses of complex heterocyclic systems, intermediates are often isolated or detected in situ. For example, in the synthesis of substituted 1,4-dioxanes, 2-(2,2-dialkoxyethoxy)acetaldehydes have been identified as intermediates that cyclize to form 2,5-dialkoxy-1,4-dioxanes. thieme-connect.de Similarly, in the free-radical chain oxidation of 1,4-dioxane, the presence of 2-hydroperoxy-1,4-dioxane as an intermediate has been confirmed through EPR studies. researchgate.net

For the formation of the dioxanoacridinone, potential intermediates could include open-chain precursors just prior to the final ring-closing step. For instance, if a dihaloacridinone is reacted with ethylene glycol, a mono-etherified intermediate would be formed before the second intramolecular etherification occurs to complete the dioxane ring. The isolation and characterization of such an intermediate would provide strong evidence for the proposed stepwise mechanism.

Post-Synthetic Modifications and Functionalization Strategies

The ability to modify the this compound scaffold after its initial synthesis is crucial for exploring its structure-activity relationships and developing derivatives with tailored properties.

Introduction of Substituents on the Acridinone Ring System

The acridinone core offers several positions for the introduction of various functional groups. Standard aromatic substitution reactions can be employed, although the reactivity of the acridinone system will be influenced by the existing dioxane ring and the carbonyl group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could potentially introduce substituents onto the electron-rich positions of the acridinone ring. The directing effects of the existing functionalities would need to be carefully considered to achieve the desired regioselectivity.

Alternatively, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, provide powerful tools for introducing a wide range of substituents, including aryl, alkyl, and amino groups. These reactions would typically require the pre-functionalization of the acridinone ring with a halide or triflate group.

Derivatization of the Dioxane Moiety

The dioxane portion of the molecule also presents opportunities for chemical modification, although it is generally less reactive than the aromatic acridinone core.

If the dioxane ring is formed from a substituted diol, this would be a pre-synthetic modification. However, post-synthetic functionalization could potentially be achieved through radical reactions. For instance, radical halogenation could introduce a substituent onto one of the methylene (B1212753) groups of the dioxane ring. Subsequent nucleophilic substitution of this halide would then allow for the introduction of a variety of functional groups.

Another possibility could involve the oxidation of one of the methylene groups adjacent to the ether oxygen to a carbonyl group, forming a lactone. This would significantly alter the electronic and steric properties of the molecule and provide a new site for further chemical transformations.

Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature

Washington D.C. - An extensive search of publicly available scientific databases and chemical literature has revealed no specific experimental spectroscopic data for the chemical compound this compound. As a result, the detailed article on its advanced spectroscopic characterization and structural elucidation, as requested, cannot be generated at this time.

The inquiry sought to produce a comprehensive scientific article focusing on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound. The proposed article was to include in-depth sections on ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), tautomeric forms, and high-resolution mass spectrometry (HRMS) for precise molecular formula determination. The request also specified the inclusion of detailed research findings and data tables.

Despite repeated and targeted searches for the synthesis, characterization, or any spectroscopic analysis of this compound, no publications containing the requisite experimental data could be located. While information is available for the parent compounds, 9(10H)-acridone and 1,4-dioxane, as well as for various other derivatives of the acridone (B373769) family, the specific fused heterocyclic system of this compound appears to be uncharacterized in the accessible scientific literature.

The generation of a scientifically accurate and authoritative article of this nature is contingent upon the availability of established experimental data from primary research. Without such data, any attempt to provide the requested detailed analysis, including chemical shifts, coupling constants, and mass-to-charge ratios, would be speculative and would not meet the standards of scientific accuracy.

Therefore, until the synthesis and spectroscopic characterization of this compound are reported in a peer-reviewed scientific journal or made available in a public database, it is not possible to fulfill the request for the specified article.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dioxano 5,6 a Acridin 9 One

Mass Spectrometry (MS)

Fragmentation Pathways and Structural Insights from MS Analysis

Mass spectrometry (MS) provides critical insights into the molecular weight and structural features of 1,4-Dioxano(5,6-a)acridin-9-one through the analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is expected to exhibit a prominent molecular ion (M•+) peak, a testament to the stability of the fused aromatic acridone (B373769) core. researchgate.netresearchgate.net The fragmentation pathways are dictated by the presence of both the robust acridone system and the more labile dioxane ring.

The fragmentation of acridone derivatives is known to be highly dependent on the nature and position of substituents, though the core structure generally remains intact, often losing a carbonyl group (CO) as a key fragmentation step. researchgate.netresearchgate.net For the dioxane moiety, fragmentation typically involves ring-opening and subsequent cleavage. docbrown.info

For this compound, the initial fragmentation is likely initiated at the dioxane ring, which is the most susceptible part of the molecule to bond cleavage. wikipedia.org Common fragmentation pathways are expected to include:

Loss of a formaldehyde (CH₂O) fragment: This can occur via a retro-Diels-Alder-type reaction or other ring cleavage mechanisms within the dioxane portion, leading to a significant fragment ion.

Loss of an ethylene (B1197577) (C₂H₄) fragment: Another plausible fragmentation of the dioxane ring involves the expulsion of an ethylene molecule. docbrown.info

Sequential fragmentation: Following the initial loss from the dioxane ring, the resulting ion can undergo further fragmentation. A notable secondary fragmentation would be the loss of a carbonyl group (CO) from the acridone ketone, a characteristic fragmentation for this class of compounds. researchgate.netresearchgate.net

These pathways allow for the systematic deconstruction of the molecule, providing confirmatory data for the presence and connectivity of both the acridone and dioxane structural units. High-resolution mass spectrometry can be employed to confirm the elemental composition of the fragment ions, distinguishing between ions of the same nominal mass. researchgate.netdocbrown.info

Table 1: Proposed Key Fragmentation Ions of this compound in EI-MS This table is interactive and can be sorted by clicking on the headers.

m/z Value (Proposed) Proposed Fragment Structure Proposed Neutral Loss Notes
M•+ [C₁₅H₁₁NO₃]•+ - Molecular Ion
M - 28 [C₁₄H₁₁NO₂]•+ CO Loss of carbonyl from the acridone ring.
M - 30 [C₁₄H₉NO₂]•+ CH₂O Loss of formaldehyde from the dioxane ring.
M - 44 [C₁₃H₇NO₂]•+ C₂H₄O Loss of ethylene oxide from the dioxane ring.
194 [C₁₃H₈NO]•+ - Acridone fragment after dioxane ring cleavage.
166 [C₁₂H₈N]•+ CO Loss of carbonyl from the acridone fragment.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the characteristic functional groups present in this compound. The spectrum is expected to display distinct absorption bands corresponding to the vibrations of its constituent parts: the aromatic ketone, the fused aromatic rings, the aliphatic ether linkages, and the associated C-H bonds. academyart.edu

The most definitive absorption is anticipated to be the carbonyl (C=O) stretching vibration of the ketone group. Because this ketone is part of a conjugated aromatic system (an aromatic ketone), its C=O stretching frequency is expected to be observed at a lower wavenumber (typically below 1700 cm⁻¹) compared to a saturated ketone. spectroscopyonline.comwpmucdn.com

Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic acridone core. libretexts.org

Aliphatic C-H Stretching: Bands corresponding to the C-H bonds of the methylene (B1212753) (-CH₂-) groups in the dioxane ring should appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). libretexts.org

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands are predicted in the 1475-1625 cm⁻¹ region, which are characteristic of the carbon-carbon double bond vibrations within the fused aromatic rings. researchgate.net

C-O-C (Ether) Stretching: A strong, prominent band corresponding to the asymmetric stretching of the C-O-C ether linkages in the dioxane ring is expected in the fingerprint region, typically around 1280-1050 cm⁻¹. nih.govproquest.com

The combination of these specific absorptions provides a unique spectral fingerprint, confirming the presence of the key functional groups that define the structure of this compound. utdallas.edu

Table 2: Predicted Characteristic IR Absorption Bands for this compound This table is interactive and can be sorted by clicking on the headers.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H (-CH₂-) Stretch 2850 - 2960 Medium
Aromatic Ketone C=O Stretch 1650 - 1690 Strong, Sharp
Aromatic C=C Stretch 1475 - 1625 Medium, Sharp (multiple bands)
Aliphatic Ether C-O-C Asymmetric Stretch 1280 - 1050 Strong

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of a molecule in the solid state. mkuniversity.ac.inwikipedia.org For this compound, a single-crystal X-ray analysis would reveal the interplay between its planar and non-planar components.

The core acridone structure is known to be essentially planar. jocpr.com The fusion of the 1,4-dioxane (B91453) ring introduces a non-planar element, as the six-membered dioxane ring typically adopts a puckered conformation, most commonly a stable chair form, to minimize steric strain. This would result in a molecule that is largely flat but with a distinct three-dimensional character at the dioxane end.

The crystal packing of such a molecule is expected to be heavily influenced by intermolecular interactions involving the large, electron-rich acridone system. researchgate.net Key anticipated packing features include:

π-π Stacking: The planar acridone portions of adjacent molecules are likely to arrange in parallel or anti-parallel stacks. This is a common and stabilizing interaction for large, flat aromatic systems and plays a crucial role in the formation of an ordered crystal lattice. researchgate.net

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H donors and the oxygen atoms of the ketone or ether groups of neighboring molecules can further stabilize the crystal structure.

Based on studies of related acridone derivatives, this compound may crystallize in common crystal systems such as monoclinic or orthorhombic. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound This table is interactive and can be sorted by clicking on the headers.

Parameter Hypothetical Value Notes
Crystal System Monoclinic Based on common crystal systems for acridone derivatives. researchgate.net
Space Group P2₁/c A common space group for organic molecules.
Z (Molecules per unit cell) 4 A typical value for this space group.
Key Interactions π-π stacking, C-H···O Dominant forces expected to govern crystal packing.
Molecular Geometry Fused planar (acridone) and non-planar chair (dioxane) The dioxane ring introduces non-planarity.

Electrochemical Behavior and Redox Properties of 1,4 Dioxano 5,6 a Acridin 9 One

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry is a key technique used to investigate the redox behavior of electroactive species. For acridone (B373769) derivatives, this method reveals information about their oxidation and reduction potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions.

Studies on unsubstituted acridone have shown that it undergoes a quasi-reversible one-electron oxidation at approximately +1.020 V (versus Fc/Fc⁺) and an irreversible reduction at a potential of about -2.399 V (versus Fc/Fc⁺) rsc.org. The oxidation process corresponds to the removal of an electron to form a radical cation, while the reduction involves the addition of an electron to form a radical anion.

The electrochemical properties are significantly influenced by substituents on the acridone ring. For instance, the introduction of electron-donating groups, such as carbazole or phenoxazine, facilitates oxidation, shifting the oxidation potential to lower values rsc.org. Conversely, electron-withdrawing groups would be expected to make oxidation more difficult, resulting in a shift to more positive potentials. In the case of 1,4-Dioxano(5,6-a)acridin-9-one, the fused dioxane ring, with its ether linkages, is generally considered to be an electron-donating group, which would likely lower the oxidation potential compared to the unsubstituted acridone.

The following table summarizes the electrochemical data for unsubstituted acridone, which serves as a benchmark for understanding the properties of its derivatives.

CompoundOxidation Potential (Epa vs Fc/Fc⁺)Reduction Potential (Epc vs Fc/Fc⁺)Reversibility
Acridone~ +1.020 V~ -2.399 VQuasi-reversible (Oxidation), Irreversible (Reduction)

Data sourced from studies on unsubstituted acridone and may vary based on experimental conditions such as solvent and supporting electrolyte. rsc.org

Research on acridine-1,8-dione dyes has also shown that these compounds undergo irreversible oxidation acs.org. The oxidation potentials for these compounds are influenced by substituents at the 9-position and on the heterocyclic nitrogen. For example, substitution at the 9-position with bulkier groups can lead to a shift in the oxidation peak to more positive potentials, which is attributed to steric factors acs.org.

Mechanistic Elucidation of Oxidation and Reduction Processes

The mechanism of the electrochemical oxidation of acridone derivatives often involves the initial formation of a radical cation. For N-substituted acridinediones, the first step is the loss of an electron from the nitrogen atom, followed by a rapid proton loss to form a carbon-centered radical acs.org. This radical can then undergo further electrochemical oxidation to form a stable acridinium (B8443388) salt acs.org. In the case of N-H compounds, the oxidation of the radical is followed by a subsequent proton loss to yield a fully aromatic product acs.org. The formation of an intermediate carbon-centered radical has been supported by ESR spin-trapping experiments acs.org.

The reduction of the acridone core is generally an irreversible process, suggesting that the initially formed radical anion is unstable and undergoes subsequent chemical reactions rsc.org. For this compound, the specific pathways for the decomposition of the radical anion would depend on the experimental conditions, including the solvent and the presence of proton sources.

A proposed general mechanism for the electrochemical oxidation of N-substituted acridone derivatives can be summarized as follows:

Initial Electron Transfer: The acridone molecule loses an electron at the anode to form a radical cation.

Proton Loss: A proton is rapidly lost from the molecule, leading to the formation of a neutral radical.

Second Electron Transfer: The neutral radical undergoes a second oxidation to form a cation.

Final Product Formation: The cation may be stable or react with other species in the solution to form the final oxidation product.

Correlation between Electrochemical Parameters and Electronic Structure

The redox potentials of acridone derivatives are directly related to their electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential is correlated with the HOMO energy level; a higher HOMO energy results in a lower oxidation potential, making the compound easier to oxidize. Conversely, the reduction potential is related to the LUMO energy level; a lower LUMO energy facilitates the acceptance of an electron, leading to a less negative reduction potential.

Quantum chemical calculations can be employed to predict these electronic properties and thus the electrochemical behavior of new compounds rsc.org. For instance, the introduction of electron-donating substituents raises the HOMO energy level, while electron-withdrawing substituents lower it. In this compound, the electron-donating nature of the dioxane ring is expected to raise the HOMO energy level of the acridone system, thereby making it easier to oxidize compared to the parent acridone.

The following table illustrates the relationship between the electronic structure and electrochemical properties for a series of substituted acridone derivatives.

CompoundSubstituent NatureHOMO Energy LevelOxidation PotentialLUMO Energy LevelReduction Potential
AcridoneUnsubstitutedReferenceReferenceReferenceReference
Derivative AElectron-DonatingHigherLower (less positive)Slightly HigherMore Negative
Derivative BElectron-WithdrawingLowerHigher (more positive)LowerLess Negative

This table presents a generalized trend. Actual values are dependent on the specific substituent and its position on the acridone core.

Structure Activity Relationship Sar Studies for Potential Research Applications

Elucidation of Molecular Features Governing Photophysical and Electrochemical Tunability

The 1,4-dioxano(5,6-a)acridin-9-one scaffold, an analogue of acridone (B373769), possesses a rigid, planar polycyclic aromatic structure that is fundamental to its distinct photophysical properties. mdpi.com Acridone and its derivatives are known for their utility as fluorescent dyes and redox-active materials. mdpi.com The core structure strongly absorbs ultraviolet light, with acridone typically showing a strong absorption maximum around 249 nm in ethanol. mdpi.com

Modification of the acridone core, such as through sulfonation, can significantly alter these properties. The introduction of sulfonic acid substituents, for example, induces a bathochromic (red) shift in the absorption maximum. mdpi.com This shift is generally in the range of 5–15 nm for simple aromatic systems but can be more pronounced in highly sulfonated derivatives. mdpi.com Such modifications are a key strategy for tuning the molecule's interaction with light and its aqueous solubility. mdpi.com The electrochemical behavior of the related compound 1,4-dioxane (B91453) has been studied, and it is known to undergo oxidation, a process that can be facilitated by the presence of electron-withdrawing groups on adjacent molecules. nih.gov The inherent photophysical and electrochemical characteristics of the acridone system make it a versatile scaffold for developing molecules with tailored electronic properties for various applications.

Investigation of Intercalation Mechanisms with Model DNA/RNA Structures

The planar, tricyclic ring system of acridine-based compounds like this compound is a critical feature that enables them to bind to DNA by intercalating between adjacent base pairs. mdpi.commdpi.com This mode of binding is a well-established mechanism for many acridine (B1665455) derivatives. mdpi.com The acridine moiety inserts itself into the DNA duplex, where it is held in place by van der Waals forces, often supplemented by ionic bonds between side chains and the phosphate backbone of the DNA. mdpi.com

Studies on various acridine derivatives have revealed specific preferences for intercalation sites. For instance, intercalation is often favored at 5'-pyrimidine-purine-3' steps. nih.gov Detailed NMR spectroscopy has shown that certain derivatives can intercalate into 5′-CG/CG and 5′-GA/TC base steps, with the molecule penetrating the duplex from the minor groove. nih.gov The side chains attached to the acridine core play a significant role in the molecular recognition and positioning of the intercalator within the DNA grooves. nih.gov This interaction with DNA can block the action of enzymes like DNA and RNA polymerases, thereby inhibiting protein synthesis, which is a key mechanism for their biological activity. mdpi.com

Enzyme Inhibition Studies

Derivatives of the acridine and acridone scaffold have been extensively investigated as inhibitors of various enzymes crucial for cell function and proliferation.

Topoisomerase IIα: Acridine derivatives are well-documented inhibitors of topoisomerase IIα (Topo IIα), an enzyme vital for managing DNA topology during cell division. nih.govmdpi.com Topo IIα is a significant target for anticancer drugs because it is highly expressed in proliferating cancer cells. nih.gov Acridines can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA, leading to double-strand breaks that trigger cell death. nih.govmdpi.com The inhibitory activity of new acridine–thiosemicarbazone derivatives against Topo IIα has been demonstrated, where some compounds effectively inhibited the enzyme's DNA relaxation function at a concentration of 100 µM. nih.gov Similarly, certain 3,9-disubstituted acridines have also been found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com

Tyrosine Kinase: The acridine scaffold has been explored for its potential to inhibit tyrosine kinases, a family of enzymes involved in cellular signaling pathways that regulate growth, differentiation, and metabolism. researchgate.net Dysregulation of kinase activity is implicated in numerous diseases, including cancer. ed.ac.uk A 9-benzyloxyacridine analogue demonstrated inhibitory activity against the tyrosine kinases VEGFR-2 and Src. researchgate.net Furthermore, 1,4-dioxane-fused 4-anilinoquinazolines, which share a structural similarity, have been evaluated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov

Phosphatidylinositol-specific phospholipase C (PI-PLC): PI-PLC enzymes are crucial in signal transduction, catalyzing the formation of second messengers. nih.gov Elevated PI-PLC activity is linked to various pathophysiological conditions. nih.gov While direct studies on this compound are limited, substrate analogues of phosphatidylinositol have been synthesized and evaluated as competitive inhibitors of bacterial PI-PLC. nih.gov These studies highlight that molecular features, such as the stereochemistry of hydroxyl groups on the inositol ring, are critical for inhibitory activity. nih.gov

Table 1: Enzyme Inhibition Data for Selected Acridine Analogues

Compound Class Target Enzyme Key Findings Reference
Acridine–thiosemicarbazone derivatives Topoisomerase IIα Inhibition of DNA relaxation at 100 µM nih.gov
3,9-Disubstituted acridines Topoisomerase I & IIα Confirmed inhibition of both enzymes mdpi.com
9-Benzyloxyacridine analogue Tyrosine Kinases (VEGFR-2, Src) Demonstrated inhibitory activity researchgate.net
1,4-dioxane-fused 4-anilinoquinazolines EGFR Kinase Exhibited less potency than the parent compound PD 153035 nih.gov

Influence of Substituent Effects on Biological Pathways and Targets (Molecular Level)

The biological activity of the this compound scaffold can be significantly modulated by the nature and position of its substituents. Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to substantial changes in cytotoxicity, enzyme inhibition, and DNA binding affinity.

For instance, in a series of acridine–thiosemicarbazone derivatives, the substituents influenced their antiproliferative activity against various cancer cell lines, with some compounds showing IC50 values in the micromolar range. nih.gov The ability of these derivatives to inhibit Topoisomerase IIα and interact with DNA was also found to be dependent on their specific substitution patterns. nih.gov Similarly, studies on 3,9-disubstituted acridines found a strong correlation between the lipophilicity of the derivatives and their ability to stabilize the DNA intercalation complex. mdpi.com The cytostatic activity of these compounds against a panel of 60 cancer cell lines was also shown to be influenced by substituent-dependent properties like charge density. mdpi.com

In the context of tyrosine kinase inhibition, modifications to related heterocyclic systems have demonstrated the importance of specific substituents for potency and selectivity. nih.govnih.gov For example, in a series of 1,4-dioxane-fused 4-anilinoquinazolines, the presence of a 3-chloroaniline ring resulted in potency against EGFR kinase comparable to a reference inhibitor, while also enhancing cell growth inhibition. nih.gov These findings underscore the critical role of substituent effects in fine-tuning the interaction of acridine-based molecules with their biological targets at a molecular level.

Exploration of this compound in Materials Science

The unique electronic and photophysical properties of the acridine core make it an attractive candidate for applications in materials science, particularly in the field of organic electronics.

Acridine and acridone derivatives are noted for their photophysical characteristics, which include fluorescence, making them suitable for use as components in Organic Light-Emitting Diodes (OLEDs). mdpi.com Organic semiconductors are foundational to OLED technology, and materials with strong fluorescence and good charge transport properties are highly sought after. mdpi.com The rigid structure of the acridone scaffold contributes to its chemical and thermal stability, which are desirable traits for materials used in electronic devices. The tunability of its emission properties through chemical substitution allows for the potential development of emitters across the visible spectrum.

Beyond OLEDs, the broader class of polycyclic aromatic hydrocarbons and related heterocyclic systems are promising candidates for a range of organic electronic devices. researchgate.net These materials can be incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. mdpi.com The redox-active nature of acridines suggests they could function as charge-transporting materials. mdpi.com Hybrid organic-inorganic heterojunctions are a key area of research, where the processability of organic materials is combined with the high charge carrier mobility of inorganic semiconductors. mdpi.com The ability to synthesize derivatives of this compound with specific electronic properties could enable their use as functional layers in such hybrid devices.

Application as Fluorescent Markers and Imaging Agents

The inherent fluorescence of the acridone scaffold suggests that this compound could serve as a valuable fluorescent tool. Acridone derivatives are known to be attractive for biolabeling and imaging due to their high quantum yield and environment-sensitive emission. Modifications to the acridone structure, such as sulfonation, have been shown to enhance aqueous solubility and provide handles for further derivatization, which are crucial for biological applications.

The introduction of the 1,4-dioxane ring could modulate the electronic properties of the acridone fluorophore, potentially leading to shifts in the excitation and emission spectra. This could allow for the fine-tuning of its fluorescent properties for specific imaging applications. The structure-activity relationship would likely revolve around the substitution pattern on both the acridone and dioxane moieties. For instance, the introduction of electron-donating or electron-withdrawing groups could alter the intramolecular charge transfer characteristics, thereby affecting the fluorescence quantum yield and Stokes shift.

Table 1: Potential Photophysical Properties of this compound Derivatives

DerivativePredicted Excitation Max (nm)Predicted Emission Max (nm)Predicted Quantum YieldPotential Application
Unsubstituted~400-420~450-480ModerateGeneral cell imaging
Electron-donating group substituted~420-450~480-520HighTargeted organelle imaging
Electron-withdrawing group substituted~380-410~430-460Low to ModerateBiosensing

Sensing Applications (e.g., Fluorescent Chemosensors)

Acridone-based compounds have been successfully developed as fluorescent chemosensors for various analytes, including metal ions and biomolecules. The mechanism of sensing often relies on the modulation of the acridone fluorescence upon binding of the target analyte. This can occur through processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excited-state intramolecular proton transfer (ESIPT).

The this compound scaffold could be functionalized with specific recognition moieties to create selective fluorescent chemosensors. The dioxane ring, with its ether oxygens, could potentially act as a binding site for certain metal ions or participate in hydrogen bonding interactions. The SAR studies would focus on designing derivatives where the binding event at the recognition site, appended to either the acridone or dioxane part, leads to a measurable change in the fluorescence output of the acridone core.

Table 2: Hypothetical Design of this compound Based Chemosensors

Target AnalyteProposed Recognition MoietyPredicted Sensing Mechanism
Metal Ions (e.g., Zn²⁺, Cu²⁺)Crown ether or aza-crown etherChelation-enhanced fluorescence (CHEF)
pHIonizable group (e.g., amine, phenol)pH-dependent fluorescence modulation
Reactive Oxygen Species (ROS)Boronate esterOxidation-induced fluorescence change

Consideration as a Scaffold for Future Drug Discovery Efforts (mechanistic insights, not clinical trials)

The rigid and planar structure of the acridone nucleus is a key feature that enables its intercalation into DNA, a mechanism underlying the anticancer, antimicrobial, and antiparasitic activities of many acridine and acridone derivatives. The 1,4-dioxane ring, on the other hand, is a recognized scaffold in drug discovery, known to improve pharmacokinetic properties.

The combination of these two structural motifs in this compound presents a promising scaffold for the design of new therapeutic agents. The acridone portion could serve as the DNA-intercalating or enzyme-inhibiting pharmacophore, while the 1,4-dioxane moiety could be modified to optimize drug-like properties such as solubility, metabolic stability, and cell permeability.

Mechanistic insights could be gained by studying how substitutions on the 1,4-dioxane ring affect the DNA binding affinity and topoisomerase inhibition activity of the acridone core. Computational modeling and in vitro assays would be instrumental in elucidating these structure-activity relationships and guiding the design of more potent and selective drug candidates. The conformational flexibility of the dioxane ring could also be exploited to achieve specific interactions with biological targets.

Table 3: Potential Drug Discovery Applications of the this compound Scaffold

Therapeutic AreaPotential Mechanism of ActionKey Structural Modifications for SAR
OncologyDNA intercalation, Topoisomerase inhibitionSubstituents on the acridone ring to enhance DNA binding, modifications on the dioxane ring to improve solubility and cell uptake.
Infectious DiseasesInhibition of microbial enzymes, disruption of microbial membranesIntroduction of basic side chains to the dioxane ring to promote interaction with negatively charged microbial cell walls.
Neurodegenerative DiseasesInhibition of protein aggregation, modulation of neurotransmitter receptorsFunctionalization of the scaffold to target specific protein-protein interactions or receptor binding pockets.

Emerging Research Directions and Future Perspectives for 1,4 Dioxano 5,6 a Acridin 9 One

Rational Design of Derivatives with Precisely Tunable Spectroscopic and Electronic Properties

A significant frontier in materials science is the ability to fine-tune the photophysical and electronic characteristics of organic molecules through precise structural modifications. For the 1,4-Dioxano(5,6-a)acridin-9-one core, future research will likely focus on the synthesis of a library of derivatives to establish clear structure-property relationships. The acridone (B373769) core itself is known to possess an electron-accepting carbonyl group and an electron-donating amine, which can lead to intramolecular charge transfer (ICT) states upon photoexcitation. mdpi.com The addition of the dioxane ring may further influence these properties.

Future synthetic strategies would involve introducing a variety of substituents at different positions on the aromatic rings. For instance, the incorporation of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂) is a well-established method for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This, in turn, allows for the modulation of absorption and emission wavelengths, fluorescence quantum yields, and redox potentials. Research on other fused acridone systems has demonstrated that such modifications can shift emission spectra across the visible range and alter excited-state lifetimes. researchgate.net

Table 1: Illustrative Example of Substituent Effects on Spectroscopic Properties of Hypothetical this compound Derivatives (Prospective Data)

Substituent (R)PositionExpected Absorption Max (λ_abs, nm)Expected Emission Max (λ_em, nm)Expected Stokes Shift (cm⁻¹)Expected Quantum Yield (Φ)
-H---~400~420LowLow
-OCH₃2~410~450ModerateModerate
-N(CH₃)₂2~430~500HighHigh
-CN7~405~425LowLow
-NO₂7~415~430LowVery Low

This table is illustrative and presents expected trends based on known effects in other acridone systems. Actual experimental data for this compound derivatives is not yet available.

By systematically varying the electronic nature and position of these substituents, it would be possible to create derivatives of this compound with tailored properties for applications such as fluorescent probes, chemosensors, or components in organic light-emitting diodes (OLEDs).

Development of Hybrid Systems Incorporating the this compound Core with Other Functional Moieties

Another promising avenue of research is the development of hybrid molecular systems where the this compound unit is covalently linked to other functional moieties. This approach aims to combine the properties of the acridone core with those of other chemical entities to create materials with novel or enhanced functionalities.

For example, conjugating the this compound scaffold to known pharmacophores could generate new therapeutic candidates. Acridine (B1665455) and acridone derivatives have been extensively studied as anticancer agents, primarily due to their ability to intercalate into DNA and inhibit enzymes like topoisomerase. researchgate.netnih.govnih.gov Hybrid molecules combining an acridone unit with moieties like triazoles, thiadiazoles, or porphyrins have been synthesized to enhance biological activity or introduce new mechanisms of action, such as photodynamic therapy. nih.govnih.gov

In the realm of materials science, linking the this compound core to polymers or other chromophores could lead to new fluorescent materials, sensors, or photoinitiators for polymerization. mdpi.comrsc.org For instance, creating a hybrid with a known ion-binding moiety like a crown ether could result in a selective fluorescent sensor for specific metal cations. The acridone core would act as the fluorescent reporter, with its emission properties changing upon ion binding by the appended functional group.

Exploration of Catalytic Activities of this compound or its Metal Complexes

The acridine scaffold, particularly in its quaternized acridinium (B8443388) salt form, has emerged as a powerful organic photoredox catalyst. rsc.orgacs.org These catalysts can absorb visible light and engage in single-electron transfer processes to facilitate a wide range of chemical transformations. It is highly probable that N-alkylation of this compound would produce acridinium salts with unique redox potentials, influenced by the electronic character of the fused dioxane ring. These new catalysts could offer advantages in terms of solubility, stability, or catalytic efficiency for reactions like atom transfer radical polymerization, C-H functionalization, or dual catalytic cycles. acs.orgnih.gov

Furthermore, the acridone structure is an excellent ligand for coordinating with metal ions. nih.gov Future research could explore the synthesis of metal complexes of this compound. Depending on the coordinated metal (e.g., platinum, ruthenium, iridium, copper, aluminum), these complexes could exhibit a range of catalytic activities. nih.govnih.gov For example, platinum-acridine complexes have been investigated as anticancer agents, while copper and aluminum complexes are known to catalyze various organic reactions, including polymerizations and cross-coupling reactions. acs.orgnih.gov An aqueous palladium cage has been shown to catalyze the oxidation of acridine derivatives, suggesting that metal complexes of this compound could also function as oxidation catalysts. rsc.org

Advanced Methodologies for Large-Scale, Sustainable Synthesis

For any new compound to find practical application, its synthesis must be efficient, scalable, and environmentally benign. While classical methods for acridone synthesis, such as the Ullmann condensation followed by acid-catalyzed cyclization, are well-established, they often require harsh conditions and stoichiometric reagents. nih.govresearchgate.net Future research on this compound will undoubtedly focus on developing greener and more sustainable synthetic routes.

Modern synthetic chemistry offers several promising strategies. rasayanjournal.co.innumberanalytics.comfrontiersin.orglidsen.com Palladium-catalyzed dual C-H carbonylation of diarylamines has recently been reported as a powerful method for constructing the acridone core with high functional group tolerance. organic-chemistry.org Other approaches could include microwave-assisted synthesis to reduce reaction times and energy consumption, or the use of reusable solid-supported catalysts. researchgate.net Three-component reactions that build molecular complexity in a single step are also highly attractive for their atom economy and efficiency. nih.gov The development of a robust, large-scale synthesis for the this compound core and its key derivatives will be crucial for enabling its exploration in various fields.

Table 2: Comparison of Synthetic Methodologies for Acridone Core Synthesis

MethodTypical ConditionsAdvantagesDisadvantagesPotential for this compound
Classical Ullmann Condensation/CyclizationHigh temp., strong acid (H₂SO₄), Cu catalystReadily available starting materialsHarsh conditions, limited substrate scope, waste generationFeasible but lacks sustainability
Pd-catalyzed C-H CarbonylationPd catalyst, CO source (e.g., Co₂(CO)₈)High efficiency, good functional group tolerance, safer CO handlingRequires specialized catalysts and ligandsHigh potential for efficient and scalable synthesis
Microwave-Assisted SynthesisMicrowave irradiation, often solvent-free or in green solventsRapid reaction times, reduced energy use, high yieldsScalability can be a challengeExcellent for rapid library synthesis and optimization
Multicomponent ReactionsOne-pot combination of ≥3 starting materialsHigh atom economy, operational simplicity, rapid complexity buildingRequires careful optimization of reaction conditionsPromising for creating diverse derivatives efficiently

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Modeling

The most profound understanding of a new molecular system comes from an interdisciplinary approach that combines synthetic chemistry, advanced spectroscopic techniques, and computational modeling. For this compound, this integrated strategy will be essential to unlock its full potential.

Synthetic chemists will create new derivatives, while spectroscopists will use techniques like steady-state and time-resolved fluorescence, UV-Vis absorption, and NMR to characterize their properties. researchgate.netmdpi.com Simultaneously, computational chemists can employ methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the electronic structure, predict spectroscopic properties, and rationalize experimental observations. researchgate.nettandfonline.com

This synergistic loop—where computational predictions guide synthetic efforts and experimental results validate and refine theoretical models—can accelerate the discovery of derivatives with desired properties. For example, molecular docking simulations could predict the binding of this compound derivatives to biological targets, guiding the synthesis of potential new drugs. tandfonline.comacs.org Similarly, computational modeling can help elucidate the mechanisms of catalytic reactions or predict the charge-transport properties of new materials for electronic applications. researchgate.net Such an integrated approach has been successfully applied to understand and develop other acridone-based systems for applications ranging from kinase inhibitors to photoredox catalysts. tandfonline.comnih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.